Penethamate Hydriodide

描述

Penethamate hydriodide is an antibiotic used in veterinary medicine, particularly for the treatment of mastitis in dairy animals. It is administered to combat udder-specific pathogens that cause mastitis, which is an inflammation of the mammary gland. The antibiotic has been evaluated for its effects on udder health and milk yields in primiparous Mediterranean buffaloes, showing good bactericidal activity and potential economic benefits in buffalo breeding . Additionally, penethamate hydriodide has been found to be highly effective in killing mastitis pathogens such as Streptococcus uberis, Streptococcus dysgalactiae subsp. dysgalactiae, and Staphylococcus aureus that have internalized into mammary epithelial cells .

Synthesis Analysis

While the synthesis of penethamate hydriodide is not directly discussed in the provided papers, its administration and subsequent conversion to penicillin G in mammary tissue and secretion have been studied. After systemic administration, penicillin G concentrations were measured, indicating the potential for penethamate hydriodide to control prepartum intramammary infections .

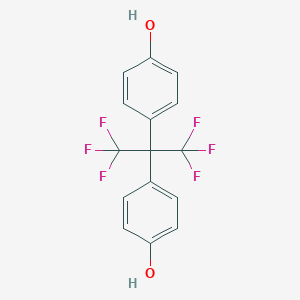

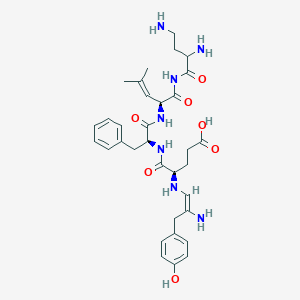

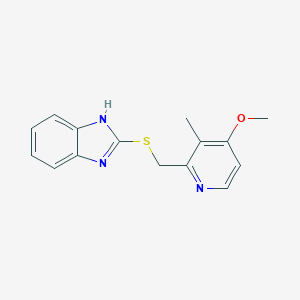

Molecular Structure Analysis

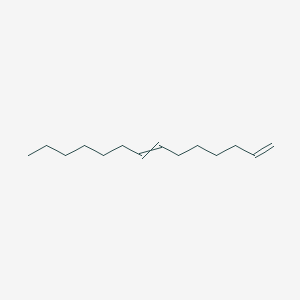

The molecular structure of penethamate hydriodide allows it to enter mammary epithelial cells and exert its bactericidal effects without affecting the viability of these cells . This property is crucial for its effectiveness in treating mastitis, as it can reach and kill bacteria that have been internalized by the mammary epithelial cells.

Chemical Reactions Analysis

Penethamate hydriodide undergoes a chemical reaction within the animal's body, releasing penicillin G, which is the active form that combats the bacterial infection. The conversion process and the concentration of penicillin G post-administration have been studied to ensure that the levels are sufficient to exert a therapeutic effect against pathogens associated with mastitis .

Physical and Chemical Properties Analysis

The physical and chemical properties of penethamate hydriodide that contribute to its efficacy include its ability to maintain effective concentrations in mammary tissue and secretion for a period after administration. This characteristic is important for providing a sustained antibacterial effect to prevent and treat intramammary infections . Additionally, the influence of penethamate hydriodide on blood protein-bound iodine levels has been investigated, which is relevant for understanding its metabolic effects and potential interactions with thyroid function .

Relevant Case Studies

Several case studies have been conducted to evaluate the efficacy of penethamate hydriodide in treating mastitis. One study demonstrated a significant decrease in the prevalence of mastitic quarters and incidence of mastitic animals in treated groups compared to controls, with notable differences in somatic cell count (SCC) and milk yields . Another study showed a bacteriological cure rate of 59% in treated quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection, with a significant decrease in SCC at both cow and quarter levels . Furthermore, a comparative study found no significant difference in bacteriological and clinical cure rates between systemic treatment with penethamate and intramammary administration of an ampicillin/cloxacillin combination, suggesting that systemic treatment with penethamate can also reduce SCC in adjacent quarters not affected by clinical mastitis .

科学研究应用

1. 杀灭细胞内乳腺炎病原体的功效

碘化青霉胺在杀灭乳腺上皮细胞内寄生的各种乳腺炎病原体,如乳链球菌和金黄色葡萄球菌方面表现出高效性。这种能力在一系列浓度下显而易见,展示了其作为一种有效制剂来对抗乳腺炎病原体而不伤害乳腺上皮细胞的潜力 (Almeida et al., 2007)。

2. 亚临床乳腺炎的治疗

碘化青霉胺已在哺乳奶牛患有新近获得的亚临床乳腺炎的试点研究中使用,显示出在减少个体奶牛细胞计数和有助于维持乳产 (Beggs & Wraight, 2006)方面取得了有希望的结果。

3. 乳腺炎治疗的比较功效

与其他抗生素治疗相比,碘化青霉胺在感染性临床乳腺炎的临床和细菌学治愈率方面表现出类似的有效性。这一发现对于选择适当的抗生素治疗哺乳奶牛的临床和亚临床乳腺炎至关重要 (Sérieys et al., 2005)。

4. 乳腺组织中的青霉素浓度

研究已经探讨了碘化青霉胺全身给药后乳腺组织中青霉素G的浓度。这些研究表明,用碘化青霉胺进行全身治疗有潜力控制犊牛的产前乳腺内感染,相比局部疗法提供了战略优势 (Passchyn et al., 2009)。

安全和危害

When handling Penethamate Hydriodide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Currently, Penethamate Hydriodide is included in Annex I of Council Regulation (EEC) No 2377/90 . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine and cattle . The scientific justification for this extension was assessed taking into account the Note for Guidance on Risk Analysis Approach for Residues of Veterinary Medicinal Products in Food of Animal Origin .

属性

IUPAC Name |

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCFDRXQPRCCO-FLQNVMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3689-73-4 (Parent) | |

| Record name | Penethamate hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701001537 | |

| Record name | Penethamate hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penethamate Hydriodide | |

CAS RN |

7778-19-0, 808-71-9 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penethamate hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENETHAMATE HYDRIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA14AS9QOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)